An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)thiophenol: A Keystone Building Block in Modern Chemistry
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)thiophenol: A Keystone Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)thiophenol, a highly functionalized aromatic sulfur compound of significant interest in medicinal chemistry and material science. While detailed public-domain data for this specific molecule is emergent, this document synthesizes information from closely related structural analogues and established chemical principles to offer expert insights into its properties, synthesis, reactivity, and applications. The unique substitution pattern—featuring a nucleophilic thiol group, a strongly electron-withdrawing trifluoromethyl group, and a modulating fluorine atom—positions this compound as a valuable building block for creating complex molecules with tailored physicochemical and biological properties.
Chemical Identity and Core Physicochemical Properties
3-Fluoro-5-(trifluoromethyl)thiophenol, also known as 3-fluoro-5-(trifluoromethyl)benzenethiol, is a specialized chemical intermediate. Its identity is defined by the following:
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CAS Number : 131748-09-5
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Molecular Formula : C₇H₄F₄S
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Molecular Weight : 196.17 g/mol
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} Chemical Structure of 3-Fluoro-5-(trifluoromethyl)thiophenol
Predicted Physicochemical Properties
Direct experimental data for this compound is not widely published. However, by analyzing its structural analogues, such as 3-(Trifluoromethyl)benzenethiol (CAS 937-00-8) and 3,5-Bis(trifluoromethyl)benzenethiol (CAS 130783-02-7), we can establish a reliable profile of expected properties. The presence of both a fluorine and a trifluoromethyl group will significantly influence its electronic character, acidity, and lipophilicity.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insight |
| Physical State | Clear, colorless to pale yellow liquid | Consistent with related monofunctionalized thiophenols.[1][2] |
| Odor | Pungent, characteristic stench | A hallmark of nearly all thiophenol derivatives.[2] |
| Boiling Point | ~170-190 °C (at atm. pressure) | Higher than 3-(Trifluoromethyl)benzenethiol (~163 °C) due to the added fluorine atom increasing molecular weight and polarity.[1] |
| Density | ~1.4 - 1.5 g/cm³ at 20 °C | The high mass of fluorine atoms leads to densities significantly greater than water. Analogue 3-(CF₃)thiophenol has a density of 1.32 g/cm³.[1] |
| pKa | ~5.0 - 6.0 | The thiol proton's acidity is substantially increased by the strong inductive electron-withdrawing effects of both the meta-fluoro and meta-trifluoromethyl groups, making it more acidic than thiophenol (pKa ~6.6). |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene, Alcohols). | The hydrophobic aromatic ring and fluorinated groups dominate, precluding aqueous solubility. |
| Refractive Index | ~1.46 - 1.49 at 20 °C | In line with values for similar fluorinated aromatic compounds.[3] |
Note: This data is extrapolated from well-characterized structural analogues and is intended for guidance. Experimental verification is recommended.
The Strategic Importance of Fluorine in a Thiophenol Scaffold
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a cornerstone of modern medicinal chemistry.[4][5][6][7][8] These groups are not mere placeholders but are chosen for their profound and predictable effects on a molecule's properties:
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Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][5]
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Lipophilicity and Permeability : The trifluoromethyl group (-CF₃) is one of the most lipophilic functional groups, which can significantly enhance a molecule's ability to cross cellular membranes.[6][7] This is critical for reaching intracellular targets or for absorption from the gastrointestinal tract.[4]
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Binding Affinity : The high electronegativity of fluorine allows it to form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site. This can lead to a significant increase in binding affinity and potency.[7]
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Modulation of Acidity/Basicity : The powerful electron-withdrawing nature of both -F and -CF₃ groups can dramatically alter the pKa of nearby acidic or basic centers.[7] In the case of 3-Fluoro-5-(trifluoromethyl)thiophenol, this effect enhances the acidity of the thiol proton, making the corresponding thiolate a weaker base but still a potent nucleophile.
This specific 3,5-substitution pattern makes the compound an attractive building block for introducing a fluorinated phenylthio moiety into a larger molecular scaffold, leveraging these benefits for rational drug design.[9]
Synthesis and Reactivity
Proposed Synthetic Pathway
While specific procedures for CAS 131748-09-5 are proprietary or not widely published, a robust and logical synthetic route can be designed based on well-established transformations. The most common industrial approach to substituted aryl thiols proceeds from the corresponding aniline via a diazonium salt intermediate.
dot graph "synthesis_workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Proposed synthetic workflow via the Leuckart Thiophenol Reaction.
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Reduction of Nitro Group : The commercially available starting material, 3-fluoro-5-nitro-1-trifluoromethylbenzene, is reduced to the corresponding aniline. This is a standard transformation commonly achieved with high yield using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reductants like tin(II) chloride (SnCl₂).
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Diazotization : The resulting 3-fluoro-5-(trifluoromethyl)aniline is converted into its diazonium salt. This is typically performed by treating the aniline with sodium nitrite (NaNO₂) in a strong aqueous acid (like HCl) at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium intermediate.
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Conversion to Thiol (Leuckart Thiophenol Reaction) : The diazonium salt is then reacted with a sulfur nucleophile. A classic and reliable method is the Leuckart thiophenol reaction, where the diazonium salt is treated with potassium ethyl xanthate.[10][11][12] This forms an aryl xanthate intermediate.
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Hydrolysis : The final step is the hydrolysis of the aryl xanthate, typically by heating with a strong base like sodium hydroxide or potassium hydroxide, which liberates the desired thiophenol product upon acidic workup.
An alternative to the Leuckart reaction is a Sandmeyer-type thiolation , which may involve copper-catalyzed decomposition of the diazonium salt in the presence of a sulfur source.[13]
Key Reactivity Insights
The primary reactive center of the molecule is the thiol (-SH) group.
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Nucleophilicity : The thiolate anion (Ar-S⁻), formed by deprotonation with a mild base, is a soft and potent nucleophile. It readily participates in S-alkylation and S-arylation reactions (e.g., Williamson ether synthesis analogue, Buchwald-Hartwig coupling, or SNAr reactions) to form thioethers.
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Oxidation : Like all thiols, it is susceptible to oxidation. In the presence of mild oxidants or even air, it can dimerize to form the corresponding disulfide, bis(3-fluoro-5-(trifluoromethyl)phenyl) disulfide. Stronger oxidation can lead to sulfonic acids. Care should be taken to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.
Experimental Protocol: Representative Synthesis of an Aryl Thiol via the Leuckart Reaction
This protocol is a representative example for the synthesis of an aryl thiol from an aniline, adapted from established procedures.[10] It should be considered a template for the synthesis of 3-fluoro-5-(trifluoromethyl)thiophenol and optimized accordingly.
CAUTION: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
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Preparation : In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
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Cooling : Cool the stirred mixture to 0-5 °C using an ice-salt bath.
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Nitrite Addition : Prepare a solution of sodium nitrite (NaNO₂, ~1.05 eq) in cold water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
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Stirring : After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Part B: Xanthate Formation and Hydrolysis
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Xanthate Solution : In a separate, larger flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool the solution to 10-15 °C.
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Coupling : Slowly add the cold diazonium salt solution from Part A to the stirred xanthate solution. The temperature should be maintained below 20 °C. A precipitate of the aryl xanthate intermediate should form.
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Reaction : Allow the mixture to stir for 1-2 hours at or below room temperature.
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Hydrolysis : Add a concentrated solution of sodium hydroxide (~3.0 eq) to the mixture. Heat the reaction to reflux for 2-4 hours to hydrolyze the xanthate ester.
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Workup : Cool the reaction mixture to room temperature. Acidify carefully with a strong acid (e.g., HCl) until the solution is acidic (pH < 2).
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Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude thiophenol can be purified by vacuum distillation.
Safety and Handling
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Hazard Statements (Predicted) :
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Signal Word : Danger[1]
Precautionary Measures
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE) :
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Handling : Avoid breathing mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.
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Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] Store locked up.
Conclusion
3-Fluoro-5-(trifluoromethyl)thiophenol represents a highly valuable and strategically designed building block for advanced chemical synthesis. The convergence of a reactive thiol handle with the powerful electronic and steric properties of both fluorine and a trifluoromethyl group provides chemists with a tool to rationally design molecules with enhanced metabolic stability, lipophilicity, and target affinity. While public data on this specific compound remains limited, its synthesis is feasible through established chemical routes, and its utility, particularly in the fields of pharmaceutical and agrochemical discovery, is strongly supported by decades of research into the impact of fluorine chemistry on molecular design.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC. Available at: [Link]
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Gerus, I. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Available at: [Link]
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Leuckart thiophenol reaction. (n.d.). Wikipedia. Available at: [Link]
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3-Fluoro-4-methyl-5-(trifluoromethyl)benzenethiol. (2026). PubChem. Available at: [Link]
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Leuckart Thiophenol Reaction. (n.d.). Merck Index. Available at: [Link]
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Leuckart Thiophenol Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Matheis, C., Wagner, V., & Goossen, L. J. (2016). Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. Chemistry. Available at: [Link]
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